molecular formula C14H19FN2O2 B1381363 Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate CAS No. 1262408-52-5

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B1381363
CAS No.: 1262408-52-5
M. Wt: 266.31 g/mol
InChI Key: MAHRTFNQNSMNLY-UHFFFAOYSA-N
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Description

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C14H19FN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Scientific Research Applications

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is used in various scientific research applications, including:

Safety and Hazards

Handling Benzyl (4-fluoropiperidin-4-yl)methylcarbamate requires adherence to safety guidelines to prevent exposure and potential harm . It is recommended to use personal protective equipment and follow safe handling procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-fluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-chloropiperidin-4-yl)methylcarbamate
  • Benzyl (4-bromopiperidin-4-yl)methylcarbamate
  • Benzyl (4-methylpiperidin-4-yl)methylcarbamate

Uniqueness

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRTFNQNSMNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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